4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and methoxycarbonyl group on the phenyl ring, as well as a methoxy group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of the desired phenyl group is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atom and methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxycarbonyl groups on the phenyl ring, along with a methoxy group on the benzoic acid moiety, differentiates it from other similar compounds.
Properties
IUPAC Name |
4-(3-fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-14-8-9(15(18)19)3-4-13(14)10-5-11(16(20)22-2)7-12(17)6-10/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANMSLXUUUYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691531 |
Source
|
Record name | 3'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-99-3 |
Source
|
Record name | 3'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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